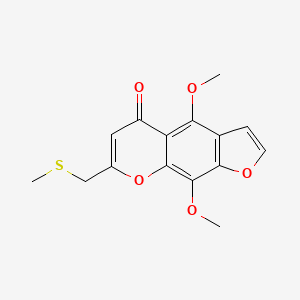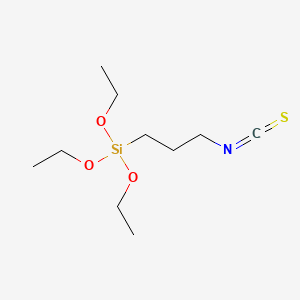
3-Isothiocyanatopropyltriethoxysilane
説明
3-Isothiocyanatopropyltriethoxysilane is a compound of interest due to its unique chemical structure that allows for versatile applications in chemistry, particularly in the synthesis of heterocyclic compounds and materials science. Its synthesis, molecular structure analysis, chemical reactions, and properties have been extensively studied.
Synthesis Analysis
The synthesis of compounds related to 3-Isothiocyanatopropyltriethoxysilane involves transesterification reactions and Grignard reactions, highlighting the compound's flexibility and utility in organic synthesis. For example, the synthesis of 1-Isothiocyanatosilatrane from trisisopropanolamine and triethoxyisothiocyanato silane through transesterification reactions showcases a method of incorporating the isothiocyanato group into complex silane structures (Singh et al., 2012). Additionally, the Grignard reaction of 3-chloropropyltriethoxysilane to produce various alkylated derivatives underscores the adaptability of this compound in creating more complex molecules (Lin et al., 2000).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 3-Isothiocyanatopropyltriethoxysilane has been elucidated through various spectroscopic methods and X-ray crystallography. These studies reveal the distorted trigonal bipyramidal coordination at the silicon atom, with significant insights into the bond distances and angles that dictate the reactivity and stability of these compounds (Singh et al., 2012).
Chemical Reactions and Properties
Isothiocyanates play a crucial role in heterocyclic synthesis, enabling the formation of a wide array of structurally diverse and biologically significant compounds. The reactivity of the exocyclic NCS group in these molecules with various nucleophiles leads to numerous heterocyclic frameworks, underscoring the chemical versatility of isothiocyanate-containing compounds (Sharma, 1989).
科学的研究の応用
Affinity Chromatography Applications : Kinkel et al. (1984) demonstrated that ITCPS can be used to prepare adsorbents for high-performance affinity chromatography. These adsorbents were successfully employed in separating hydrophobic plasma membrane proteins from cultured human fibroblasts. The study highlighted ITCPS's utility in creating an "activated carrier" capable of coupling with amino functional groups, which is crucial for affinity chromatography applications (Kinkel et al., 1984).
Biosensors and Protein Chips : Jang & Liu (2009) explored the use of 3-aminopropyltriethoxysilane (APTES), a compound related to ITCPS, in the fabrication of protein chips for biosensors. Their research showed that APTES could be successfully immobilized on glass slides, indicating potential applications for ITCPS in similar contexts (Jang & Liu, 2009).
Silica Silanization Optimization : Howarter & Youngblood (2006) investigated the optimal conditions for silanization of silica with APTES, providing insights relevant for similar processes involving ITCPS. This study's findings are significant for improving the efficiency and efficacy of ITCPS in similar applications (Howarter & Youngblood, 2006).
Dental Adhesion Promotion : Matinlinna et al. (2005) compared 3-isocyanatopropyltriethoxysilane with 3-methacryloyloxypropyltrimethoxysilane for promoting adhesion in dentistry. They found that ITCPS showed higher hydrolytic stability and better bonding strength with bisphenol-A-diglycidyldimethacrylate (Bis-GMA) resin to titanium, suggesting its potential in dental applications (Matinlinna et al., 2005).
Synthesis of Spirooxindoles : Tan, Xiao, & Zeng (2017) reviewed the use of 3-isothiocyanato oxindoles, closely related to ITCPS, in asymmetric cascade reactions for synthesizing spirooxindoles. This study indicates the chemical reactivity of ITCPS-like compounds in complex organic syntheses (Tan, Xiao, & Zeng, 2017).
Graphene Oxide Functionalization for Dye and Copper Removal : Chen et al. (2016) used 3-aminopropyltriethoxysilane, similar to ITCPS, to modify graphene oxide for enhanced adsorption of dyes and copper ions. This suggests potential environmental applications of ITCPS in water treatment and pollution control (Chen et al., 2016).
特性
IUPAC Name |
triethoxy(3-isothiocyanatopropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-11-10-15/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIJTLJNEIRZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=C=S)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207393 | |
| Record name | 3-Isothiocyanatopropyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiocyanatopropyltriethoxysilane | |
CAS RN |
58698-89-8 | |
| Record name | 3-Isothiocyanatopropyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058698898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isothiocyanatopropyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



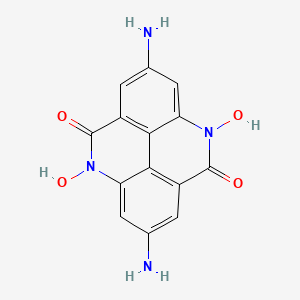
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)

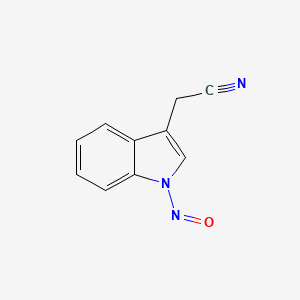
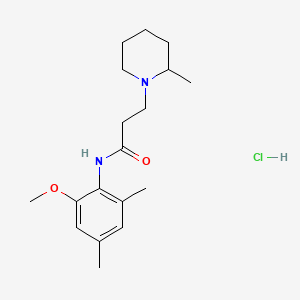
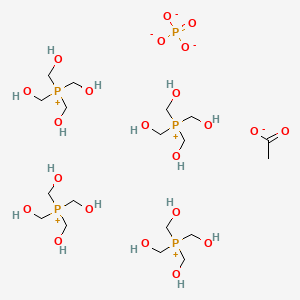
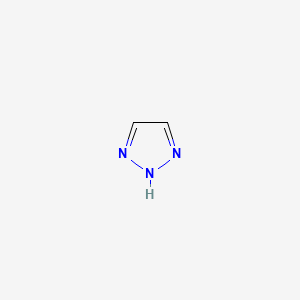
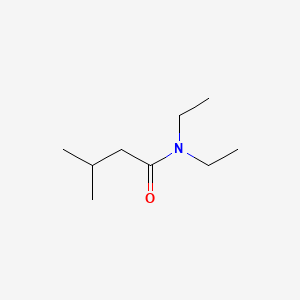
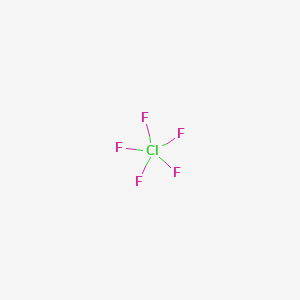
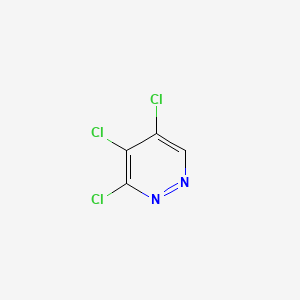
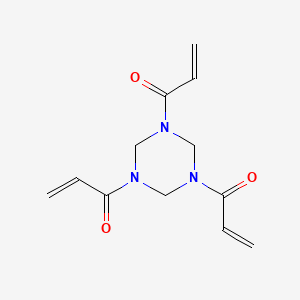
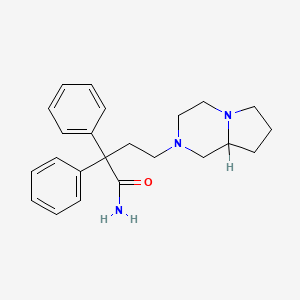
![5-Methyl-6-[(3,5-dimethoxyphenyl)aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)
